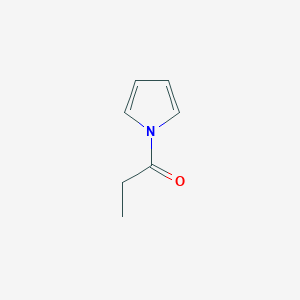

1-(1H-Pyrrol-1-yl)propan-1-one

Übersicht

Beschreibung

“1-(1H-Pyrrol-1-yl)propan-1-one” is a chemical compound with the molecular formula C7H9NO . It has a molecular weight of 123.15200 . It is also known by several synonyms such as 1-Propionyl-pyrrol, N-propinoyl pyrrole, 1-Propanone,1-(1H-pyrrolyl), and others .

Synthesis Analysis

The synthesis of “1-(1H-Pyrrol-1-yl)propan-1-one” involves the reaction of Pyrrole (CAS#:109-97-7) with Propanoyl chloride (CAS#:79-03-8) or Propionic anhydride (CAS#:123-62-6) . The literature references for these synthetic routes include works by Evans, David A.; Johnson, Douglas S. in Organic Letters, 1999 and Dennstedt; Zimmermann in Chemische Berichte, 1887 .Molecular Structure Analysis

The molecular structure of “1-(1H-Pyrrol-1-yl)propan-1-one” consists of a pyrrole ring attached to a propionyl group . The exact mass of the molecule is 123.06800 .Wissenschaftliche Forschungsanwendungen

Electroanalytic and Spectroscopic Properties

1-(1H-Pyrrol-1-yl)propan-1-one derivatives have been utilized in the synthesis of N-substituted poly(bis-pyrrole) films. These films show promising properties as electrochromic materials and ion sensors. For example, a specific derivative demonstrated strong stability, reversible redox processes, and good electrochromic properties, changing colors based on its oxidation state. Additionally, it showed selective voltammetric response towards sodium ions, making it useful for metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).

Antimicrobial and Anticancer Activity

Pyrrole-based chalcones, including those with 1-(1H-Pyrrol-1-yl)propan-1-one, have been synthesized and shown to possess significant antimicrobial effects against pathogenic bacteria and Candida species. Some of these compounds also displayed notable anticancer activity, offering potential as therapeutic agents (Özdemir et al., 2017).

Synthesis of Polysubstituted Pyrroles

Efficient methods have been developed for the synthesis of polysubstituted pyrrole derivatives using 1-(1H-Pyrrol-1-yl)propan-1-one compounds. These methods involve intermolecular cycloaddition reactions, facilitating the creation of complex pyrrole structures that could be beneficial in various chemical synthesis applications (Kumar, Rāmānand, & Tadigoppula, 2017).

Use in Synthesis of Complex Organic Molecules

1-(1H-Pyrrol-1-yl)propan-1-one is integral in the synthesis of complex organic molecules, such as 1,4-diynes and polysubstituted furans/pyrroles. These compounds find applications in various fields of organic chemistry, including pharmaceuticals and materials science (Wang, Chen, Chen, & Zhan, 2011).

Pheromone Research

Interestingly, 1-(1H–pyrrol-2-yl)-1,2-propanedione, a derivative of 1-(1H-Pyrrol-1-yl)propan-1-one, has been identified as a pheromone component in several longhorned beetle species. This discovery expands our understanding of pheromone chemistry and could have implications for pest control andecological studies (Diesel et al., 2017).

Synthesis of Polypyrrole Derivatives

Research has been conducted on the synthesis of soluble polypyrrole derivatives based on a dipyrrole monomer, including 1-(1H-Pyrrol-1-yl)propan-1-one derivatives. These polymers exhibit unique fluorescence properties, emitting green light in different solvents. Such polymers could be useful in optoelectronic applications (Zhang, Wang, Lv, Yu, & Ding, 2014).

Catalytic Applications

1-(1H-Pyrrol-1-yl)propan-1-one derivatives have also been used in the development of ruthenium carbene catalysts for olefin epoxidation. These catalysts, when functionalized with polypyrrole, have demonstrated high efficiency and good selectivity in heterogeneous systems, making them valuable for industrial chemical processes (Dakkach, Fontrodona, Parella, Atlamsani, Romero, & Rodríguez, 2014).

Zukünftige Richtungen

The future directions for “1-(1H-Pyrrol-1-yl)propan-1-one” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As with many chemical compounds, there is always the potential for new discoveries and applications in various fields such as medicinal chemistry .

Eigenschaften

IUPAC Name |

1-pyrrol-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPDMYXDYJNNON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468633 | |

| Record name | 1-(1H-Pyrrol-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59303-16-1 | |

| Record name | 1-(1H-Pyrrol-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Indolizinecarboxamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-](/img/structure/B3354365.png)

![2-(Trifluoromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B3354379.png)

![(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol](/img/structure/B3354383.png)

![Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-](/img/structure/B3354403.png)

![2,3-Dimethoxy-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B3354468.png)